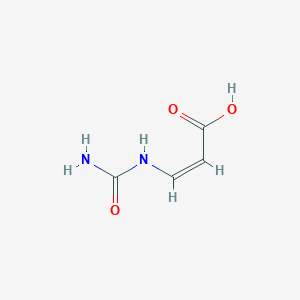
Ureidoacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.
Applications De Recherche Scientifique
1. Lithium-Ion Battery Technology
Ureidoacrylic acid derivatives have been employed in the development of lithium-ion battery technology. For instance, a ureido-pyrimidinone-functionalized poly(acrylic acid) was developed as a high-performance polymer binder for Si anodes in lithium-ion batteries. This polymer demonstrated potential for improving the electrochemical performance of Si anodes, showing a high capacity and efficiency even after numerous charge/discharge cycles (Nam et al., 2020).
2. Pyrimidine Degradation and Biochemistry
In the field of biochemistry, ureidoacrylic acid has been identified as a product of the novel Rut pathway in Escherichia coli. This pathway involves the cleavage of the uracil ring, resulting in ureidoacrylate, and plays a crucial role in the organism's nitrogen metabolism (Kim et al., 2010).
3. Soil Remediation
Polyacrylate polymers, related to ureidoacrylic acid, have been used for soil remediation, particularly in copper-contaminated soils. Their application has been shown to enhance plant growth and improve soil quality, thus indicating their potential in environmental remediation efforts (Varennes & Queda, 2005).
4. Hydrogel Nanocomposite Development
The development of hydrogel nanocomposites using acrylic acid and other components has been explored. Such nanocomposites have potential applications in various fields due to their unique physical properties, such as high absorption capacity and structural integrity (Shahzamani et al., 2020).
5. Controlled-Release Fertilizers
Acrylic latexes, a derivative of acrylic acid, have been used in creating controlled-release fertilizers. The modification of these latexes can effectively delay the release of nutrients, such as urea, which is crucial for sustainable agricultural practices (Shen et al., 2017).
Propriétés
Formule moléculaire |
C4H6N2O3 |
|---|---|
Poids moléculaire |
130.1 g/mol |
Nom IUPAC |
(Z)-3-(carbamoylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |
Clé InChI |
JDSSVQWHYUVDDF-UPHRSURJSA-N |
SMILES isomérique |
C(=C\NC(=O)N)\C(=O)O |
SMILES |
C(=CNC(=O)N)C(=O)O |
SMILES canonique |
C(=CNC(=O)N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)
![3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)

![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
